molecular formula C20H17N5O4 B2689806 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-44-3

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2689806
CAS RN: 869069-44-3
M. Wt: 391.387
InChI Key: VQBIRNHVWOQYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, commonly known as Mocetinostat, is a small molecule drug that belongs to the class of histone deacetylase inhibitors (HDACi). Mocetinostat has shown significant potential in the field of cancer research due to its ability to modify gene expression and epigenetic regulation.

Scientific Research Applications

Reactivity and Hydrolytic Behavior

Purine derivatives exhibit complex hydrolytic behavior, leading to a variety of products. Wong and Fuchs (1974) demonstrated that 6-methoxypurines undergo aqueous acidic hydrolysis, yielding a mixture of products including methyl 5-amino-1-methylimidazole-4-carboxylate and 9-methylhypoxanthine. These findings are essential for understanding the reactivity and potential degradation pathways of purine analogs, including 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide (Wong & Fuchs, 1974).

Synthesis and Biological Activity

Bakkestuen, Gundersen, and Utenova (2005) explored the synthesis and biological activity of various 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, revealing insights into antimicrobial properties. Their research provides a foundation for the synthesis of complex purine derivatives and highlights the potential for discovering new antimicrobial agents (Bakkestuen, Gundersen, & Utenova, 2005).

Structural Analysis and Conformation

Structural and conformational analyses are crucial for understanding the interactions and potential applications of purine derivatives. Shishkina et al. (2018) investigated polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties, demonstrating the importance of crystal structure analysis in developing pharmaceutical agents. Although not directly related to 9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide, this research underscores the significance of structural studies in the development of purine-based compounds (Shishkina et al., 2018).

properties

IUPAC Name

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-12-7-5-6-11(10-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-8-3-4-9-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBIRNHVWOQYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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